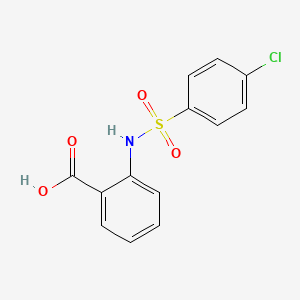

2-(4-Chloro-benzenesulfonylamino)-benzoic acid

Description

2-(4-Chloro-benzenesulfonylamino)-benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a 4-chlorophenylsulfonyl group attached to the amino position of the benzoic acid backbone. Its molecular formula is C₁₃H₁₀ClNO₄S, with a molecular weight of 311.74 g/mol. This compound is notable for its role in biochemical research, particularly as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmitter regulation . Its structural features, including the electron-withdrawing chloro group and sulfonamide moiety, influence its solubility, acidity (predicted pKa ~2.77), and interactions with biological targets .

Properties

Molecular Formula |

C13H10ClNO4S |

|---|---|

Molecular Weight |

311.74 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]benzoic acid |

InChI |

InChI=1S/C13H10ClNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) |

InChI Key |

OWHRRXDJMFQNDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be replaced by nucleophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) in the presence of a catalyst like FeBr₃ can be used.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the substitution of the chlorine atom.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzenesulfonyl derivatives.

Nucleophilic Substitution: Compounds where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

2-(4-Chloro-benzenesulfonylamino)-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways .

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

Receptor Binding

Docking studies on analogs like 2-(4-methylbenzoyl)benzoic acid show ΔGbinding values of -9.2 kcal/mol for T1R3 receptors, suggesting that substituents on the benzoyl ring significantly influence affinity. The chloro group in 2-(4-Chloro-...) may reduce binding compared to methyl or methoxy groups due to steric hindrance .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Sulfonamide-Benzoic Acid Derivatives

*Estimated from analogous inhibitors.

Biological Activity

2-(4-Chloro-benzenesulfonylamino)-benzoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

2-(4-Chloro-benzenesulfonylamino)-benzoic acid is characterized by a benzenesulfonyl group attached to an amino-substituted benzoic acid. Its molecular formula is CHClNOS, and it possesses a molecular weight of approximately 305.74 g/mol. The presence of the chlorine atom and the sulfonamide group enhances its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes. This interaction may lead to:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Antimicrobial Properties

Research indicates that 2-(4-Chloro-benzenesulfonylamino)-benzoic acid exhibits antimicrobial activity against various bacterial strains. A study conducted by BenchChem highlighted its effectiveness in inhibiting the growth of certain pathogens, suggesting its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. Further studies are needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a laboratory setting, 2-(4-Chloro-benzenesulfonylamino)-benzoic acid was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion tests, supporting its potential as an antimicrobial agent.

- Inhibition of Inflammatory Pathways : A study focusing on the compound's effect on cytokine production revealed that it could downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory activity.

- Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicated favorable absorption characteristics, with studies showing effective plasma concentration levels after administration in animal models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | Precursor to sulfonamide derivatives | Used in synthesis |

| 2-Aminobenzoic acid | Simple amino acid derivative | Limited biological activity |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Improved binding affinity with COX-2 | Analgesic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.